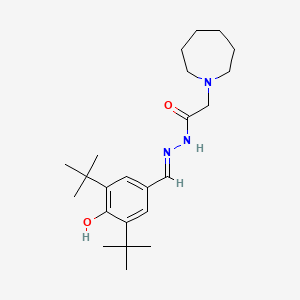
2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide, also known as DBHAH, is a chemical compound that has been extensively studied for its potential applications in various fields of research. This compound belongs to the class of hydrazide derivatives and has been found to possess interesting biological properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to be a potent scavenger of ROS, which are known to play a key role in the development of various diseases. In addition, 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to modulate the expression of various genes and proteins that are involved in inflammation, cell proliferation, and apoptosis.
Biochemical and physiological effects:
2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to possess various biochemical and physiological effects that make it a promising candidate for further investigation. Some of the most notable effects include antioxidant activity, anti-inflammatory activity, and cytotoxicity against cancer cells. 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to scavenge free radicals and inhibit lipid peroxidation, which are key factors in the development of various diseases. In addition, 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has several advantages as well as limitations for lab experiments. One of the main advantages is its ease of synthesis and purification, which makes it a readily available compound for further investigation. Another advantage is its potent biological activity, which makes it a promising candidate for various applications. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the investigation of 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide. One potential direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the investigation of its potential as a stabilizer for polymers and as a precursor for the synthesis of metal nanoparticles. In addition, the investigation of its mechanism of action and the modulation of various signaling pathways could provide valuable insights into its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-(1-azepanyl)acetic hydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a pure product that can be easily isolated and characterized.
Applications De Recherche Scientifique
2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been investigated extensively for its potential applications in various fields of research. Some of the most promising areas of application include medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to possess potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been explored for its potential applications as a stabilizer for polymers and as a precursor for the synthesis of metal nanoparticles. In catalysis, 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to be an effective catalyst for various organic transformations.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O2/c1-22(2,3)18-13-17(14-19(21(18)28)23(4,5)6)15-24-25-20(27)16-26-11-9-7-8-10-12-26/h13-15,28H,7-12,16H2,1-6H3,(H,25,27)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHKBIJYSQNELJ-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-3-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5974855.png)
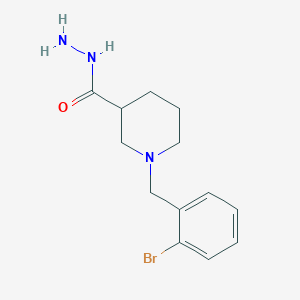
![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5974863.png)
![ethyl {5-bromo-2-oxo-3-[(2-pyridinylcarbonyl)hydrazono]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5974870.png)
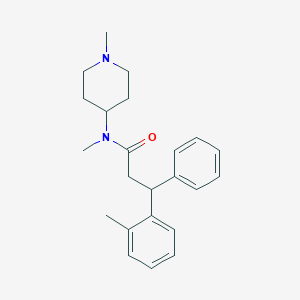
![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974891.png)
![2-methoxy-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5974897.png)
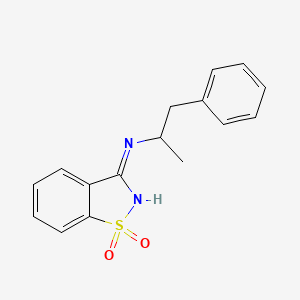
![N-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5974911.png)
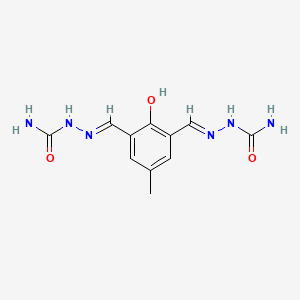
![7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974919.png)
![2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B5974921.png)
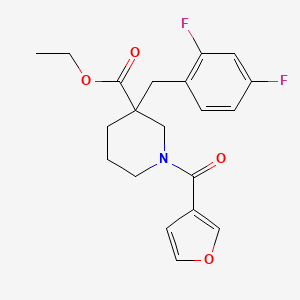
![4-hydroxy-3-[7-(3-iodophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B5974947.png)